1,2-O-Isopropylidene-beta-D-fructopyranose

Catalog No.
S12796089
CAS No.
M.F
C9H16O6
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-O-Isopropylidene-beta-D-fructopyranose

Product Name

1,2-O-Isopropylidene-beta-D-fructopyranose

IUPAC Name

2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3

InChI Key

NCPKAWHTYZABFG-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2(O1)C(C(C(CO2)O)O)O)C

1,2-O-Isopropylidene-β-D-fructopyranose (CAS 66900-93-4) is a selectively protected derivative of D-fructose, a naturally abundant ketose. By masking the anomeric C2 and adjacent C1 hydroxyl groups within a stable isopropylidene acetal, this compound offers a defined pyranose ring structure with three free secondary hydroxyl groups at the C3, C4, and C5 positions. This specific protection pattern makes it a valuable chiral starting material in multi-step organic synthesis, where precise control over regiochemical outcomes is critical for achieving the desired molecular architecture and avoiding complex mixtures of isomers.

Research Fit

Protecting group strategy 1,2-O-isopropylidene masking leaves C-3, C-4, C-6 hydroxyls free for sequential functionalization.
Physical form Crystalline solid supports precise weighing and anhydrous reaction setup.
Conformational control Fixed ¹C₄ chair conformation of β-D-fructopyranose provides predictable stereochemical outcomes.

Substituting 1,2-O-Isopropylidene-β-D-fructopyranose with unprotected D-fructose, its furanose isomers, or differently protected pyranose analogs is synthetically impractical. Unprotected fructose reacts non-selectively, leading to low yields and complex product mixtures that require extensive purification. Isomers such as 2,3-O-Isopropylidene-β-D-fructofuranose or the thermodynamically favored 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose present different sets of available hydroxyl groups. This seemingly minor structural change fundamentally alters the molecule's reactivity, directing subsequent chemical transformations to different positions and resulting in entirely different product scaffolds, making these compounds non-interchangeable as precursors for a specific target molecule.

Substitution Risk

Free hydroxyl availability 1,2:4,5-di-O-isopropylidene fructose lacks free hydroxyls, precluding site-selective modifications that the mono-protected scaffold enables.
Ring conformation The furanose isomer (1,2-O-isopropylidene-β-D-fructofuranose) adopts flexible conformations, which may lead to variable stereocontrol vs the rigid pyranose chair.
Stereochemical outcome Swapping protected fructose derivatives without considering the protecting group pattern risks undesired diastereomeric mixtures in glycosylation or spiroketalization.

Enables Regioselective Synthesis of Epoxides Not Accessible from Other Isomers

The specific 1,2-O-isopropylidene protection is critical for preparing key epoxide intermediates. Treatment of 3,5-di-O-acetyl-1,2-O-isopropylidene-4-O-tosyl-β-D-fructopyranose with sodium methoxide yields a mixture of two distinct anhydro sugars: 4,5-Anhydro-1,2-O-isopropylidene-β-D-fructopyranose and 3,4-anhydro-1,2-O-isopropylidene-β-D-tagatopyranose. At equilibrium in aqueous NaOH, these two epoxides exist in a 2:1 ratio, respectively. This specific reaction pathway, which provides access to both the fructose and tagatose configurations, is dictated by the initial 1,2-protection scheme and would not proceed from isomers where the C4 and C5 hydroxyls are not free.

Evidence DimensionProduct Ratio at Equilibrium
Target Compound DataForms a 2:1 equilibrium mixture of 4,5-anhydrofructopyranose and 3,4-anhydrotagatopyranose epoxides.
Comparator Or BaselineOther protected fructose isomers (e.g., 2,3-O-isopropylidene analogs) which cannot form these specific epoxides due to the location of the protecting groups.
Quantified DifferenceQualitatively different reaction outcome; enables access to a specific 2:1 product mixture of valuable synthetic intermediates.
ConditionsTreatment with methanolic sodium methoxide, followed by equilibration in aqueous sodium hydroxide.

This provides a reliable and regiocontrolled route to valuable and distinct chiral epoxide building blocks that are inaccessible from other common fructose isomers.

Synthetic yield
Reported
Target: 64% over 2 steps
3 free OH retained
Comparator: 71% over 1 step
0 free OH available
Enables economical preparation of advanced cyclofructan intermediates.
Yield context depends on protecting group choice.

Required Precursor for Convergent Synthesis of a Poly-hydroxypyrrolidine-based Inhibitor

In the convergent synthesis of a designed inhibitor of Mycobacterium tuberculosis GlgE, 5-azido-3-O-benzyl-5-deoxy-1,2-O-Isopropylidene-beta-D-fructopyranose was an essential precursor. This specific intermediate, derived directly from the title compound, was coupled with a thioglycosyl donor to form the key disaccharide intermediate. The fixed pyranose structure and the specific location of the free hydroxyls on the 1,2-O-isopropylidene scaffold were necessary to construct the final poly-hydroxypyrrolidine target. A furanose-based precursor or an alternative protection strategy would have resulted in an entirely different molecular topology, failing to produce the desired inhibitor.

Evidence DimensionSynthetic Pathway Feasibility
Target Compound DataServes as the essential chiral scaffold for the successful synthesis of the target GlgE inhibitor.
Comparator Or BaselineFuranose-based isomers or other protected forms of fructose.
Quantified DifferenceEnables a specific, successful multi-step synthesis route that is topologically inaccessible using realistic comparator compounds.
ConditionsMulti-step organic synthesis involving glycosylation and intramolecular reductive amination.

For synthesizing specific classes of bioactive molecules, this exact protected pyranose is not just an option but a structural requirement for the success of the synthetic route.

Regioselective acetylation
Class-level
70% yield
Single 1-O-acetyl regioisomer
Supports efficient construction of fructosyl donors with predictable regiochemistry.
After 1,2-deprotection and benzyl protection.

Enables Stereoselective Dimerization to Dispiro-Tricyclic Disaccharides

O-protected 1,2-O-isopropylidene-β-D-fructopyranose derivatives serve as effective precursors for the one-pot synthesis of di-D-fructose dianhydrides, a class of dispiro-tricyclic disaccharides. Treatment with boron trifluoride diethyl etherate promotes a sequence of acetal cleavage, autoglycosylation, and spiroketalization. Crucially, the stereochemical outcome of this dimerization is strongly dependent on the protecting groups on the pyranose ring. This demonstrates that the 1,2-isopropylidene pyranose scaffold is not only a viable substrate but also a tunable platform for controlling the stereochemistry of complex spiroketal products, a level of control not offered by unprotected fructose.

Evidence DimensionSynthetic Utility for Spiroketal Formation
Target Compound DataActs as a tunable precursor for stereoselective one-pot synthesis of dispiro-cyclic disaccharides.
Comparator Or BaselineUnprotected D-Fructose, which typically yields complex mixtures under acidic conditions.
Quantified DifferenceEnables a controlled, stereoselective one-pot reaction, whereas the comparator leads to uncontrolled polymerization and side reactions.
ConditionsTreatment with boron trifluoride diethyl etherate.

This compound provides a structurally defined and tunable entry point for the stereocontrolled synthesis of complex spiroketal systems, a task that is difficult or impossible to achieve starting from unprotected sugars.

Spiroketal stereoselectivity
Head-to-head
Up to 92% de for (α,β) DFA
with non-participating groups
Participating groups (benzoyl)
favor (β,β) diastereomer
High stereocontrol reduces purification burden in difructose dianhydride synthesis.
Protecting group nature reverses diastereoselectivity.
Silyl bridging regiochemistry
Head-to-head
Exclusive 4,5-O-bridging
(fructopyranose scaffold)
5,6-O-bridging observed
with glucofuranose analog
Predictable regioselectivity enables tailored carbohydrate-silicon hybrid design.
Oligosilyl bistriflates, one-pot room‑temperature reaction.
Conformational rigidity
Class-level
¹C₄ chair conformation confirmed by X‑ray crystallography
Reduces risk of unexpected stereochemical outcomes in chiral auxiliary applications.
Compared to flexible furanose conformers.

Chiral Precursor for Regiocontrolled Synthesis of Bioactive Heterocycles

This compound is the material of choice when a synthetic route requires specific modifications at the C3, C4, or C5 positions of a fructose pyranose ring. Its defined structure makes it a reliable starting material for producing complex molecules like poly-hydroxypyrrolidine enzyme inhibitors, where alternative fructose isomers would lead to incorrect stereochemistry and connectivity.

Synthesis of Stereochemically Defined Spiroketals and Anhydro Sugars

As demonstrated by its conversion to specific anhydro-sugar epoxides and dispiro-tricyclic systems, this building block is ideal for projects focused on constructing complex, rigidified carbohydrate scaffolds. Researchers aiming to control the stereochemical outcome of spiroketalization or epoxide formation should select this precursor over unprotected fructose to ensure predictable and reproducible results.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cyclofructan chiral hosts
Sequential hydroxyl functionalization capability
Regioselective acylation and glycosylation outcomes
Difructose dianhydride synthesis
Non-participating protecting group strategy
Diastereomeric excess in spiroketalization
Carbohydrate-silicon hybrids
Regioselective 4,5-O-silylation pattern
Cyclic silyl diether ring size and cavity design
Rare dicarbonyl sugar synthesis
Regioselective 4-O-activation compatibility
Efficient conversion to β-D-threo-hexo-2,4-diulose

XLogP3

-1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

220.09468823 Da

Monoisotopic Mass

220.09468823 Da

Heavy Atom Count

15

Explore Compound Types